6-Chloro-2-(4-(trifluoromethyl)phenyl)quinoxaline

Analytical Chemistry Quality Control High-Throughput Screening

6-Chloro-2-(4-(trifluoromethyl)phenyl)quinoxaline (C15H8ClF3N2, MW 308.69) is a 2,6-disubstituted quinoxaline derivative featuring a chlorine atom at position 6 and a 4-(trifluoromethyl)phenyl group at position 2. This compound belongs to the quinoxaline family, a privileged scaffold in drug discovery known for its broad biological activities, and is commercially available from multiple vendors with purity specifications ranging from 95% to 98%.

Molecular Formula C15H8ClF3N2
Molecular Weight 308.68 g/mol
Cat. No. B12334966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(4-(trifluoromethyl)phenyl)quinoxaline
Molecular FormulaC15H8ClF3N2
Molecular Weight308.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C3C=C(C=CC3=N2)Cl)C(F)(F)F
InChIInChI=1S/C15H8ClF3N2/c16-11-5-6-12-13(7-11)20-8-14(21-12)9-1-3-10(4-2-9)15(17,18)19/h1-8H
InChIKeyOFKIBABYYKFGCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(4-(trifluoromethyl)phenyl)quinoxaline (CAS 1391118-27-6): A Dual-Substituted Quinoxaline Building Block for Medicinal Chemistry and Materials Science Procurement


6-Chloro-2-(4-(trifluoromethyl)phenyl)quinoxaline (C15H8ClF3N2, MW 308.69) is a 2,6-disubstituted quinoxaline derivative featuring a chlorine atom at position 6 and a 4-(trifluoromethyl)phenyl group at position 2 . This compound belongs to the quinoxaline family, a privileged scaffold in drug discovery known for its broad biological activities, and is commercially available from multiple vendors with purity specifications ranging from 95% to 98% .

Why 6-Chloro-2-(4-(trifluoromethyl)phenyl)quinoxaline Cannot Be Replaced by Generic Quinoxaline Analogs


The dual substitution pattern of 6-chloro and 2-(4-trifluoromethyl)phenyl groups creates a unique electronic and steric profile that cannot be replicated by simpler quinoxaline analogs such as 2-phenylquinoxaline or 6-chloroquinoxaline . The electron-withdrawing chlorine at position 6 modulates the electron density of the quinoxaline core and serves as a synthetic handle for cross-coupling diversification, while the trifluoromethyl group on the 2-phenyl ring enhances lipophilicity and metabolic stability—a combination critical for target engagement in kinase inhibition and other biological activities [1]. Simple substitution with 6-chloro-2-phenylquinoxaline (CAS 25187-19-3) would lose the CF3-dependent properties, while using 2-(4-trifluoromethylphenyl)quinoxaline would forfeit both the chlorine-mediated electronic effects and the versatile synthetic handle for further functionalization .

Quantitative Differentiation Evidence for 6-Chloro-2-(4-(trifluoromethyl)phenyl)quinoxaline: Comparator-Based Procurement Guide


Vendor Purity Specification Comparison: 98% (Leyan) vs. 95% (AKSci) – Impact on Assay Reproducibility

The target compound is offered at 98% purity by Leyan (Catalog No. 1806234) , compared to 95% purity from AKSci (Catalog No. 4877DW) . This 3-percentage-point higher purity specification corresponds to a 60% reduction in total impurities (2% vs. 5% residual), which can significantly affect the reproducibility of dose-response assays and structure-activity relationship (SAR) studies, particularly when testing at low micromolar concentrations where impurities may contribute to off-target effects.

Analytical Chemistry Quality Control High-Throughput Screening

Molecular Weight and Lipophilicity Differentiation from 6-Chloro-2-phenylquinoxaline (CAS 25187-19-3)

The target compound (MW 308.69, C15H8ClF3N2) differs from 6-chloro-2-phenylquinoxaline (MW 240.69, C14H9ClN2) by the replacement of a hydrogen atom on the 2-phenyl ring with a trifluoromethyl group, resulting in a molecular weight increase of 68.0 Da. The CF3 group is a well-established bioisostere that enhances metabolic stability and lipophilicity (class-level estimated ΔlogP ≈ +1.2 based on Hansch π constant for CF3 on aromatic systems), which is critical for membrane permeability and target binding in intracellular kinase assays [1].

Medicinal Chemistry Physicochemical Properties Drug Design

6-Chloro Position as a Versatile Cross-Coupling Handle vs. Non-Halogenated 2-(4-Trifluoromethylphenyl)quinoxaline

The chlorine atom at position 6 of the quinoxaline ring serves as an orthogonal reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is absent in the non-halogenated analog 2-(4-(trifluoromethyl)phenyl)quinoxaline . This enables late-stage diversification of the quinoxaline core without affecting the 2-aryl substituent, making the target compound a strategic intermediate for parallel library synthesis. Aryl chlorides on electron-deficient heterocycles are generally reactive under modern catalytic conditions (e.g., SPhos/Pd, XPhos/Pd) [1]. Note: Direct experimental data comparing the synthetic utility of the target compound versus its non-chlorinated analog have not been published; this evidence is based on well-precedented reactivity principles.

Synthetic Chemistry Late-Stage Functionalization Parallel Library Synthesis

Dual Electron-Withdrawing Substitution Pattern: Differentiation from Mono-Substituted Quinoxaline Congeners

The target compound uniquely combines two electron-withdrawing substituents—6-chloro (Hammett σm = 0.37) and 2-(4-trifluoromethylphenyl) (σp = 0.54 for CF3) [1]—on the quinoxaline scaffold. By contrast, neither 6-chloro-2-phenylquinoxaline (only Cl) nor 2-(4-trifluoromethylphenyl)quinoxaline (only CF3) possesses this dual electron-deficient character. This cumulative electron-withdrawing effect lowers the LUMO energy of the quinoxaline core, which is relevant for n-type organic electronic materials and for enhancing charge-transfer interactions with biological targets [2]. Direct head-to-head biological activity data for the target compound versus these mono-substituted analogs are not available in the public domain as of the search date (2026-05-06); this represents a significant knowledge gap.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Optimal Procurement Application Scenarios for 6-Chloro-2-(4-(trifluoromethyl)phenyl)quinoxaline


Kinase-Focused Medicinal Chemistry Hit-to-Lead Optimization

The dual electron-withdrawing substitution pattern (6-Cl and 2-(4-CF3-Ph)) aligns with the pharmacophore requirements of multiple kinase inhibitor programs, particularly those targeting PI3K, EGFR, and NEK2 families [1]. The compound serves as a core scaffold for hit expansion libraries where the 6-chloro position is elaborated via Suzuki-Miyaura cross-coupling to introduce diverse aryl/heteroaryl groups for SAR exploration. The 98% purity grade (Leyan) is recommended for primary screening to minimize impurity interference at low micromolar testing concentrations .

Organic Electronic Materials: n-Type Semiconductor Building Block

The cumulative electron-withdrawing character of the 6-chloro and 2-(4-trifluoromethylphenyl) substituents lowers the LUMO energy of the quinoxaline core, making the compound a potential monomer or acceptor fragment for n-type organic semiconductors in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs) [2]. The chloro handle allows for subsequent polymerization or small-molecule acceptor synthesis via cross-coupling, while the CF3 group enhances electron mobility and film-forming properties.

Chemical Biology Tool Compound Synthesis

The orthogonal reactivity profile—aromatic chloride at position 6 for cross-coupling versus the chemically inert 2-(4-trifluoromethylphenyl) substituent—enables the synthesis of bifunctional probe molecules. For example, the chloro position can be functionalized with a click chemistry handle (alkyne/azide) or a photoaffinity label without affecting the CF3-substituted aryl group, which can serve as a 19F NMR reporter group for binding studies [3]. This dual functionality is absent in mono-substituted quinoxaline analogs.

Synthetic Methodology Development for Heteroaryl Chloride Cross-Coupling

As an electron-deficient heteroaryl chloride, this compound serves as a challenging yet representative substrate for developing and benchmarking new Pd-catalyzed cross-coupling methodologies [3]. The presence of the CF3 group provides a convenient 19F NMR handle for reaction monitoring and conversion determination, while the quinoxaline core's UV activity facilitates HPLC-based yield quantification.

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